3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide 3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 863020-27-3
VCID: VC6143625
InChI: InChI=1S/C19H12F2N4O/c20-15-6-5-13(10-16(15)21)18(26)23-14-4-1-3-12(9-14)17-11-25-8-2-7-22-19(25)24-17/h1-11H,(H,23,26)
SMILES: C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=CN4C=CC=NC4=N3
Molecular Formula: C19H12F2N4O
Molecular Weight: 350.329

3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

CAS No.: 863020-27-3

Cat. No.: VC6143625

Molecular Formula: C19H12F2N4O

Molecular Weight: 350.329

* For research use only. Not for human or veterinary use.

3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide - 863020-27-3

Specification

CAS No. 863020-27-3
Molecular Formula C19H12F2N4O
Molecular Weight 350.329
IUPAC Name 3,4-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Standard InChI InChI=1S/C19H12F2N4O/c20-15-6-5-13(10-16(15)21)18(26)23-14-4-1-3-12(9-14)17-11-25-8-2-7-22-19(25)24-17/h1-11H,(H,23,26)
Standard InChI Key BODXEAQOOSHHPR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=CN4C=CC=NC4=N3

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 3,4-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide delineates its components:

  • A benzamide backbone substituted with fluorine atoms at positions 3 and 4.

  • An imidazo[1,2-a]pyrimidine heterocycle fused at positions 1 and 2, attached to the meta position of the phenyl ring.

The imidazo[1,2-a]pyrimidine core consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring, creating a planar aromatic system. This scaffold is structurally distinct from the imidazo[1,2-a]pyridine analogs discussed in the literature but shares similar electronic properties due to nitrogen atom positioning . Fluorine substitutions on the benzamide are strategically placed to modulate electron-withdrawing effects, potentially enhancing metabolic stability and target binding .

Synthetic Routes and Intermediate Characterization

Key Synthetic Steps

While no explicit synthesis of this compound is documented, its assembly likely follows established protocols for analogous imidazo[1,2-a]pyrimidine derivatives. A plausible pathway involves:

  • Formation of the imidazo[1,2-a]pyrimidine core:

    • Condensation of 2-aminopyrimidine with α-bromo ketones or aldehydes under reflux conditions, as demonstrated in the synthesis of 3m (N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyrimidin-3-amine) .

    • Cyclization catalyzed by acetic acid or p-toluenesulfonic acid (PTSA), yielding the fused heterocycle .

  • Introduction of the 3,4-difluorobenzamide group:

    • Coupling of 3,4-difluorobenzoic acid with the aniline-containing intermediate via carbodiimide-mediated amide bond formation (e.g., EDCI or HATU) .

    • Purification by reverse-phase chromatography (MeOH/H₂O gradients) to isolate the final product .

Analytical Data for Critical Intermediates

  • Imidazo[1,2-a]pyrimidin-2-ylphenyl intermediate:

    • LCMS: Expected [M + H]⁺ ~350–370 m/z (similar to 3m, [M + H]⁺ 306.2) .

    • ¹H NMR: Characteristic aromatic protons between δ 7.5–9.5 ppm, with splitting patterns indicative of meta-substitution on the phenyl ring .

  • 3,4-Difluorobenzoic acid:

    • ¹⁹F NMR: Two distinct signals near δ -110 ppm (C3-F) and δ -115 ppm (C4-F) .

Pharmacokinetic and Pharmacodynamic Profiling

In Vitro ADME Properties

Extrapolating from structurally related compounds (e.g., DNDI0003363576), the following properties are anticipated:

ParameterPredicted ValueBasis for Prediction
Aqueous solubility (pH 7.4)10–20 µMLow due to hydrophobic imidazo-pyrimidine core
Metabolic stability (human liver microsomes)t₁/₂ = 15–30 minModerate CYP450-mediated oxidation
Plasma protein binding>95%High affinity for albumin (logP ~3.5)

Target Engagement and Selectivity

The imidazo[1,2-a]pyrimidine moiety suggests potential kinase or protease inhibition, akin to imidazo[1,2-a]pyridine-based inhibitors targeting mitotic kinesins (e.g., CENP-E) . Fluorine substitutions may enhance selectivity by:

  • Reducing off-target interactions through steric and electronic effects.

  • Improving binding affinity to ATP pockets via halogen bonding .

Structure–Activity Relationships (SAR) and Optimization

Role of Fluorine Substitutions

Comparative data from fluorinated analogs (3b, 3c, 3e) reveal:

  • 3,4-Difluoro configuration: Balances metabolic stability and solubility better than mono-fluoro derivatives .

  • Electron-withdrawing effects: Stabilize the amide bond against hydrolysis, extending in vivo half-life .

Impact of the Imidazo[1,2-a]Pyrimidine Core

  • Planar aromaticity: Facilitates π-stacking with tyrosine or phenylalanine residues in target proteins .

  • Nitrogen positioning: The pyrimidine N1 and imidazole N3 may participate in hydrogen bonding, critical for target recognition .

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